5-Chloro-2-{[4-(pentane-1-sulfonyl)phenyl]methyl}-1,2-thiazol-3(2H)-one
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Overview
Description
5-Chloro-2-{[4-(pentane-1-sulfonyl)phenyl]methyl}-1,2-thiazol-3(2H)-one is a synthetic organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-{[4-(pentane-1-sulfonyl)phenyl]methyl}-1,2-thiazol-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be formed through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.
Introduction of the Chloro Group: Chlorination of the thiazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Phenylmethyl Group: The phenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst like aluminum chloride.
Sulfonylation: The sulfonyl group can be added by reacting the phenylmethyl derivative with a sulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-{[4-(pentane-1-sulfonyl)phenyl]methyl}-1,2-thiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
5-Chloro-2-{[4-(pentane-1-sulfonyl)phenyl]methyl}-1,2-thiazol-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-{[4-(pentane-1-sulfonyl)phenyl]methyl}-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing their catalytic activity.
Modulating Receptors: Interacting with cell surface receptors and altering their signaling pathways.
Disrupting Cellular Processes: Interfering with essential cellular processes, leading to cell death or growth inhibition.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-{[4-(methylsulfonyl)phenyl]methyl}-1,2-thiazol-3(2H)-one: Similar structure but with a methylsulfonyl group instead of a pentane-1-sulfonyl group.
5-Chloro-2-{[4-(ethylsulfonyl)phenyl]methyl}-1,2-thiazol-3(2H)-one: Similar structure but with an ethylsulfonyl group instead of a pentane-1-sulfonyl group.
Uniqueness
The uniqueness of 5-Chloro-2-{[4-(pentane-1-sulfonyl)phenyl]methyl}-1,2-thiazol-3(2H)-one lies in its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
918107-91-2 |
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Molecular Formula |
C15H18ClNO3S2 |
Molecular Weight |
359.9 g/mol |
IUPAC Name |
5-chloro-2-[(4-pentylsulfonylphenyl)methyl]-1,2-thiazol-3-one |
InChI |
InChI=1S/C15H18ClNO3S2/c1-2-3-4-9-22(19,20)13-7-5-12(6-8-13)11-17-15(18)10-14(16)21-17/h5-8,10H,2-4,9,11H2,1H3 |
InChI Key |
GPHJYBKYTIJRSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCS(=O)(=O)C1=CC=C(C=C1)CN2C(=O)C=C(S2)Cl |
Origin of Product |
United States |
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